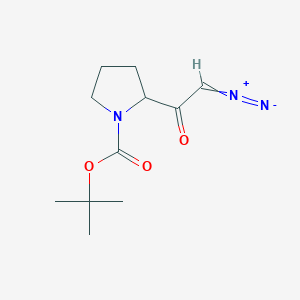
Methyl 2-benzamido-3-(dimethylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-benzamido-3-(dimetilamino)acrilato de metilo es un compuesto químico con la fórmula molecular C13H16N2O3 y un peso molecular de 248.28 g/mol . Es conocido por su estructura única, que incluye un grupo benzamido y un grupo dimetilamino unidos a un esqueleto de acrilato. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus distintivas propiedades químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-benzamido-3-(dimetilamino)acrilato de metilo generalmente implica la reacción del cloruro de benzoílo con dimetilamina, seguida de la adición de acrilato de metilo. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado . El proceso se puede resumir de la siguiente manera:
Paso 1: El cloruro de benzoílo reacciona con dimetilamina para formar N,N-dimetilbenzamida.
Paso 2: La N,N-dimetilbenzamida resultante se hace reaccionar luego con acrilato de metilo en presencia de una base para producir 2-benzamido-3-(dimetilamino)acrilato de metilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas asegura la producción eficiente de 2-benzamido-3-(dimetilamino)acrilato de metilo de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-benzamido-3-(dimetilamino)acrilato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 2-benzamido-3-(dimetilamino)acrilato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-benzamido-3-(dimetilamino)acrilato de metilo implica su interacción con objetivos moleculares y vías específicas. Los grupos benzamido y dimetilamino juegan papeles cruciales en su reactividad y afinidad de unión. El compuesto puede interactuar con enzimas, receptores y otras biomoléculas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-acetamidoacrilato de metilo
- 2-benzoilamino-3-dimetilaminopropenoato de metilo
- Ácido 2-propenoico, 2-(benzoilamino)-3-(dimetilamino)-, éster metílico
Singularidad
El 2-benzamido-3-(dimetilamino)acrilato de metilo es único debido a su combinación específica de grupos funcionales, lo que le confiere propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
methyl (E)-2-benzamido-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9+ |
Clave InChI |
FVLTUIYGIXNEOM-PKNBQFBNSA-N |
SMILES isomérico |
CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)
